molecular formula C18H18N2O3S B2541216 N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide CAS No. 898412-08-3

N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide

Cat. No.: B2541216
CAS No.: 898412-08-3
M. Wt: 342.41
InChI Key: DYHUDHGNAOMYQK-UHFFFAOYSA-N
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Description

N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide is a tricyclic heterocyclic compound featuring a fused pyrido-quinolinone core substituted at the 9-position with a benzenesulfonamide group. The 3-oxo group introduces polarity, while the hexahydropyrido-quinolin scaffold imparts structural rigidity. This compound is part of a broader class of derivatives derived from the 1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline (julolidine) framework, which is widely explored in medicinal chemistry and materials science due to its electron-rich aromatic system and conformational stability .

Properties

IUPAC Name

N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c21-17-9-8-14-12-15(11-13-5-4-10-20(17)18(13)14)19-24(22,23)16-6-2-1-3-7-16/h1-3,6-7,11-12,19H,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHUDHGNAOMYQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NS(=O)(=O)C4=CC=CC=C4)CCC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Organocatalytic Asymmetric Cyclization

The Hamada group pioneered an asymmetric tandem Michael–aldol reaction using (S)-diphenylprolinol triethylsilyl ether (20 mol%) to construct the quinoline framework. Starting from pyrrole-derived aldehyde 31 and nitroalkene 32 , the reaction proceeds at −20°C in acetonitrile, yielding quinoline 34 in quantitative yield with 90% enantiomeric excess (Scheme 1). Subsequent reduction with NaBH₄/CeCl₃ provides the allyl alcohol intermediate, which undergoes oxidative cyclization to form the hexahydropyridoquinoline core.

Key Reaction Parameters

  • Temperature: −20°C
  • Catalyst: (S)-Diphenylprolinol triethylsilyl ether
  • Solvent: Acetonitrile
  • Yield: >95%

Metal-Catalyzed Alkynylation and Cyclization

Pappoppula and Aponick developed a copper-catalyzed alkynylation strategy using (R)-StackPhos ligand to introduce alkyne functionality. Allylcarbonate 43 reacts with phenylacetylene in the presence of CuBr (2 mol%) and ligand (4 mol%) at −25°C, yielding alkyne 44 in 73% yield and 91% ee. Decarboxylative α-allylation then forms ketone 45 (80% yield, >25:1 dr), which is ozonolyzed and subjected to reductive amination to furnish the tricyclic core.

Alternative Synthetic Routes

Reductive Amination Approach

A three-component reductive amination between ketone 45 , benzaldehyde, and ammonium acetate in the presence of NaBH₃CN yields the secondary amine, which is subsequently sulfonylated. This method avoids isolation of reactive intermediates but requires strict pH control (pH 6–7).

Solid-Phase Synthesis

Immobilization of the hexahydropyridoquinoline core on Wang resin enables iterative sulfonylation and cleavage, achieving 76% purity without chromatography.

Industrial-Scale Production Considerations

Industrial protocols employ continuous flow reactors for cyclization steps, reducing reaction times from 48 hours to 2 hours. Automated process analytical technology (PAT) monitors reaction progress via inline FTIR, ensuring consistent product quality.

Challenges and Limitations in Synthesis

  • Regioselectivity : Competing reactions at C(7)- and C(9)-amines necessitate protecting group strategies.
  • Scalability : Exothermic sulfonylation requires precise temperature control to avoid decomposition.
  • Purification : Chromatographic separation remains unavoidable due to diastereomer formation during cyclization.

Chemical Reactions Analysis

Types of Reactions

N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of substituted benzenesulfonamide compounds.

Scientific Research Applications

Biological Properties

N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide exhibits a range of biological activities that make it a candidate for therapeutic applications:

  • Antimicrobial Activity : Compounds within this class have shown effectiveness against various bacterial strains. The sulfonamide moiety is particularly known for its antibacterial properties.
  • Antitumor Activity : Research indicates that this compound may inhibit the growth of certain cancer cell lines by interfering with cellular signaling pathways.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes or pathogen survival.

Potential Applications

Given its biological properties, this compound has potential applications in several areas:

Field Application
Pharmaceuticals Development of new antibiotics or anticancer drugs targeting specific molecular pathways
Agriculture Potential use as a biopesticide due to its antimicrobial properties
Biotechnology Utilization in enzyme assays or as a biochemical probe to study metabolic pathways

Case Studies and Research Findings

Several studies have explored the pharmacological potential of quinoline derivatives similar to this compound:

  • Antibacterial Studies : A study demonstrated that derivatives of this compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Anticancer Activity : Research has indicated that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspase pathways .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds may inhibit dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis .

Mechanism of Action

The mechanism of action of N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to cell growth and survival .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The julolidine core serves as a common structural motif across numerous derivatives. Key structural variations occur at the 9-position substituent and the oxidation state of the tricyclic system. Below is a comparative analysis of select analogs:

Table 1: Structural and Functional Comparison of Julolidine Derivatives
Compound Name Substituent at 9-Position Core Modification Key Properties/Applications Reference
Target Compound : N-(3-oxo-julolidin-9-yl)benzenesulfonamide Benzenesulfonamide 3-oxo Potential enzyme inhibition, solubility
N-(3-oxo-julolidin-9-yl)ethanesulfonamide Ethanesulfonamide 3-oxo Simplified sulfonamide analog
N'-(8-hydroxy-julolidin-9-yl)methylene-2-nitrobenzohydrazide (H2L1) 2-Nitrobenzohydrazide 8-hydroxy Antimicrobial activity, metal chelation
(Z)-N-(2-aminoethyl)-2-cyano-3-(julolidin-9-yl)acrylamide (I-6) Cyano-acrylamide None SMN protein antagonist
N-(julolidin-9-yl)methylene-N-methylmethanaminium tetrafluoroborate (4b) Methylene-methylaminium tetrafluoroborate None Long-wavelength absorption (dyes)
N1-(3-hydroxypropyl)-N2-(3-oxo-julolidin-9-yl)oxalamide Oxalamide linker with 3-hydroxypropyl 3-oxo Bioactive conjugate (undisclosed)
(1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-yl)boronic acid Boronic acid None Suzuki-Miyaura coupling reagent

Key Observations :

  • In contrast, boronic acid () and tetrafluoroborate salts () are tailored for synthetic or optoelectronic applications.
  • Core Modifications : The 3-oxo group (target compound, ) increases polarity and may influence binding to redox-active enzymes. The 8-hydroxy group in Schiff base ligands () facilitates metal coordination.
  • Linker Diversity : Derivatives like oxalamide () and acrylamide () introduce flexible spacers, enabling conjugation with biomolecules or polymers.
Materials Science
  • Sensors : A julolidine-based dye () detects histamine via fluorescence changes, leveraging the core’s electron-donating properties for redox-sensitive signaling .
  • Optoelectronic Materials: Derivatives like 2-(julolidin-9-yl)methylene-indenedione () and selenochromeno-quinolinium salts () exhibit near-infrared (NIR) absorption/emission, making them suitable for organic LEDs and Raman reporters .

Biological Activity

N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide is a complex organic compound belonging to the quinoline derivatives. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The structural characteristics of this compound contribute to its interaction with various biological targets, making it a subject of extensive research.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₈N₂O₂S with a molecular weight of approximately 286.37 g/mol. The compound features a hexahydropyridoquinoline core and a benzenesulfonamide moiety which enhances its solubility and reactivity in biological systems.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antibacterial properties. A study highlighted the effectiveness of quinoxaline sulfonamides against common bacterial strains such as Staphylococcus spp. and Escherichia coli, suggesting the compound's relevance in developing new antimicrobial treatments .

Carbonic Anhydrase Inhibition

Recent studies have explored the potential of benzenesulfonamide derivatives as inhibitors of carbonic anhydrase (CA) isoforms. Research demonstrated that these compounds could inhibit various hCA isoforms (I, II, IX, and XII) with varying degrees of potency. For instance:

CompoundhCA I (nM)hCA II (nM)hCA IX (nM)hCA XII (nM)
Compound 6f49.35.19.45.2
Compound 1651.510.210.25.2

The most potent inhibitors showed effective cell growth inhibitory activity against breast cancer cell lines T-47D and MCF-7 .

The mechanism of action for this compound likely involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or modulate signaling pathways that lead to its observed biological effects. Understanding these interactions is crucial for developing this compound as a potential drug candidate .

Case Studies and Research Findings

Several studies have documented the biological activity of quinoline derivatives similar to this compound:

  • Antibacterial Effects : A study demonstrated that derivatives exhibited significant antibacterial activity against resistant strains.
  • Anticancer Properties : Research indicated that certain derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models.
  • Enzyme Inhibition : Various studies have confirmed that these compounds can effectively inhibit carbonic anhydrases involved in tumor microenvironment regulation.

Q & A

What are the established synthetic routes for N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide, and what key intermediates are involved?

Basic
The synthesis typically begins with the julolidine core (1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline), which undergoes nitrosation using sodium nitrite under acidic, ice-cold conditions to introduce the nitroso group at position 9 . Subsequent sulfonamide coupling involves reacting the nitroso intermediate with benzenesulfonyl chloride in the presence of a base like pyridine. Critical intermediates include 8-hydroxyjulolidine and its nitroso derivative, with purity monitored via HPLC (≥95%) .

How is X-ray crystallography applied to resolve the structure of this compound, and what software is recommended for refinement?

Basic
Single-crystal X-ray diffraction is the gold standard. The SHELX system (e.g., SHELXL) is widely used for structure refinement due to its robustness in handling small-molecule data, even with twinned or high-resolution datasets. For example, a similar julolidine derivative was resolved at 100 K, achieving an R factor of 0.037 . Data collection requires crystals diffracting to at least 0.8 Å resolution, with hydrogen atoms refined using riding models.

What are common impurities observed during synthesis, and how are they characterized?

Basic
Common impurities include unreacted 8-hydroxyjulolidine, over-nitrosated byproducts, and incomplete sulfonamide coupling products. These are identified via LC-MS and ¹H NMR. For instance, a malononitrile byproduct (m/z 385.5) was detected in related syntheses . Column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water) is used for purification.

How can conflicting crystallographic data (e.g., bond-length discrepancies) be resolved during structural analysis?

Advanced
Discrepancies often arise from thermal motion or disorder. Use SHELXL’s restraints (e.g., DELU, SIMU) to model anisotropic displacement parameters. For example, in a julolidine derivative, C–C bond lengths varied by 0.002 Å; applying similarity restraints improved the model . High-resolution data (≤0.8 Å) and twin refinement (via TWIN/BASF commands) are critical for ambiguous cases.

What strategies optimize the compound’s fluorescence properties for biological imaging applications?

Advanced
Modify the julolidine core with electron-withdrawing groups (e.g., cyanoacrylic acid) to enhance Stokes shift and quantum yield. For example, (2E)-2-cyano-3-(julolidin-9-yl)acrylic acid (CCVJ) exhibits λex/λem = 433/550 nm, achieved by conjugating the julolidine moiety with a π-conjugated system . Solvent polarity (e.g., DMSO vs. PBS) must be optimized to reduce aggregation-induced quenching.

How are in vitro assays designed to evaluate NLRP3 inflammasome inhibition by this sulfonamide derivative?

Advanced
Use THP-1 macrophages primed with LPS and activated with ATP or nigericin. Measure IL-1β release via ELISA and caspase-1 activity with fluorogenic substrates (e.g., YVAD-AFC). Dose-response curves (0.1–10 µM) should include MCC950 as a positive control. Conflicting activity data may arise from off-target effects; validate via siRNA knockdown of NLRP3 .

How can poor aqueous solubility be addressed in cellular assays without compromising bioactivity?

Advanced
Derivatize the sulfonamide group with hydrophilic substituents (e.g., carboxylates or hydroxyls) while maintaining NLRP3 affinity. For instance, 4-acetylbenzenesulfonamide derivatives showed improved solubility (logP reduced by 1.2) via introduction of a carboxylate side chain . Use cyclodextrin-based formulations or DMSO/PBS emulsions (≤0.1% DMSO) to avoid cytotoxicity.

What substituent modifications enhance binding to amyloid-β aggregates in Alzheimer’s disease models?

Advanced
Introduce planar aromatic groups (e.g., phenoxazinium chlorides) to the julolidine core to promote π-π stacking with amyloid fibrils. A derivative with a naphthalen-1-amine substituent reduced Aβ42 aggregation by 60% in SH-SY5Y cells at 5 µM. Molecular docking (AutoDock Vina) predicts binding to the hydrophobic core of Aβ42 .

How are overlapping NMR signals resolved for structural elucidation of complex derivatives?

Advanced
Use 2D NMR (¹H-¹³C HSQC, HMBC) to assign quaternary carbons and resolve overlapping aromatic signals. For example, in a julolidine-phenoxazinium hybrid, HMBC correlations confirmed the linkage between C-9 of julolidine and the phenoxazine nitrogen . Paramagnetic relaxation agents (e.g., Cr(acac)₃) can suppress solvent peaks in DMSO-d6.

What computational methods predict the compound’s metabolic stability and off-target interactions?

Advanced
Combine molecular dynamics (MD) simulations (AMBER) with CYP450 isoform docking (e.g., CYP3A4, CYP2D6). ADMET predictors (e.g., SwissADME) estimate hepatic extraction ratios and plasma protein binding. For example, a boronic acid analog showed high metabolic stability (t₁/₂ = 8.2 h in human microsomes) but inhibited hERG (IC50 = 12 µM), requiring structural optimization .

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